molecular formula C18H20FN5O3S B2541241 Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 868220-24-0

Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2541241
CAS No.: 868220-24-0
M. Wt: 405.45
InChI Key: NXTVQUKRJONFGD-UHFFFAOYSA-N
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Description

Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a fluorophenyl group and a fused thiazolo-triazole heterocycle. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives (e.g., benzazole and sulfonamide compounds synthesized via ethyl N-piperazine carboxylate intermediates) . The fluorophenyl group may enhance lipophilicity and binding affinity, similar to fluorinated arylpiperazines in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-9-7-22(8-10-23)14(12-3-5-13(19)6-4-12)15-16(25)24-17(28-15)20-11-21-24/h3-6,11,14,25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTVQUKRJONFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN5O3S
  • Molecular Weight : 393.44 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of the piperazine moiety and the thiazole-triazole framework is crucial for its biological activity. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial activity. In a study examining similar compounds, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . this compound is hypothesized to share these properties due to its structural similarities.

Anticancer Activity

The compound has been evaluated for anticancer properties in various cell lines. Similar compounds in the literature have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, a related triazole derivative exhibited an IC50 value of 6.2 µM against HCT116 cells . This suggests that the target compound may also possess significant anticancer potential.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Compounds with similar structures have shown potential to inhibit key metabolic enzymes, which could disrupt cancer cell proliferation or microbial growth.
  • Receptor Interaction : The piperazine ring may facilitate interaction with various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Evaluation Showed cytotoxicity in MCF-7 and HCT116 cell lines with promising IC50 values indicating potential as an anticancer agent.
Mechanistic Insights Suggested inhibition of specific metabolic pathways leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Contrasts

  • Substituent Effects : The 6-hydroxy group on the thiazolo-triazole may enhance hydrogen bonding compared to sulfonamide or chlorophenyl groups in analogues .
  • Synthetic Complexity : The fused thiazolo-triazole system likely requires multi-step synthesis, contrasting with simpler SN2 or coupling routes for other derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Fluorophenyl and hydroxythiazolo-triazole groups may synergize to improve target engagement, as seen in fluorinated AChE inhibitors .
  • Therapeutic Potential: While direct data on the target compound is lacking, structural analogs suggest applications in neurodegenerative diseases or enzyme modulation .

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